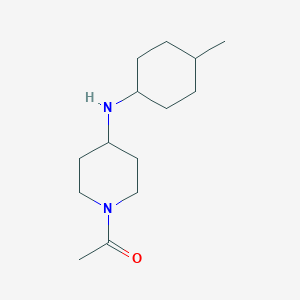

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

货号 B1328696

CAS 编号:

859524-25-7

分子量: 238.37 g/mol

InChI 键: WIEIGZKHHGDNGV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

Piperidine derivatives, including those similar to AMCP, are synthesized and characterized for their biological activities like anticancer and anesthetic properties. The synthesis and pharmacological properties of enantiomeric 1-(1-methylcyclohexyl)piperidines have also been explored.Molecular Structure Analysis

The molecular formula of AMCP is C14H26N2O . The InChI code is InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 . The canonical SMILES is CC1CCC(CC1)NC2CCN(CC2)C(=O)C .Chemical Reactions Analysis

AMCP has been used in catalyzing specific chemical reactions, indicating its efficiency in organic synthesis. Research explores the reaction of piperidine derivatives with aryl isocyanates, contributing to the understanding of chemical reactivity and synthesis of new compounds.Physical And Chemical Properties Analysis

AMCP has a molecular weight of 238.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 32.3 Ų .科研应用

Synthesis and Receptor Binding

- The synthesis and pharmacological properties of enantiomeric 1-(1-methylcyclohexyl)piperidines have been explored. The cis isomer of a related compound exhibited significant binding affinity for the phencyclidine receptor, though none of the compounds antagonized the stereotypy induced by phencyclidine in mice (Thurkauf et al., 1988).

Catalytic Efficiency

- The compound 4-carboxy-N-(4'-pyridino) piperidine (CPP), an analogue of 4-dialkylamino pyridines, has been synthesized and anchored to various polymers, demonstrating efficiency in the acetylation reaction of 1-methyl cyclohexanol. This research indicates potential applications in catalysis (Guendouz et al., 1988).

Biological Activities

- Piperidin, a heterocyclic compound, and its derivatives have been studied for their biological activities, including herbicidal, fungicidal, anticancer, and anaesthetic properties. Specific substituted piperidin-4-one derivatives have been synthesized and characterized for these activities (Mubarak, 2017).

Synthetic Methodologies

- Research into the synthesis of 2-Acetyl-1,3-indandione derivatives and their reactions with piperidine demonstrates a broader scope of synthetic methodologies involving piperidine and its derivatives (Amer et al., 1979).

- Synthesis of cross-conjugated ω,ω′-bis-dimethylamino ketones and dinitriles with N-acetyl- and N-benzylpiperidine cycles has been investigated, expanding the potential applications in the synthesis of complex organic compounds (Krasnaya et al., 2011).

Analgesic Effects

- Derivatives of phencyclidine, such as 2-hydroxy-1-(1-phenyltetralyl)piperidine, have been synthesized and studied for their potential analgesic effects on acute and phasic pain, indicating the relevance in medicinal chemistry (Ahmadi & Mahmoudi, 2005).

Analytical Characterization

- The analytical characterization of substituted 1-(1-phenylcyclohexyl)piperidines has been conducted to provide essential data for monitoring these substances, particularly for harm reduction purposes (Wallach et al., 2014).

性质

IUPAC Name |

1-[4-[(4-methylcyclohexyl)amino]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEIGZKHHGDNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCN(CC2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649273 |

Source

|

| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine | |

CAS RN |

859524-25-7 |

Source

|

| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

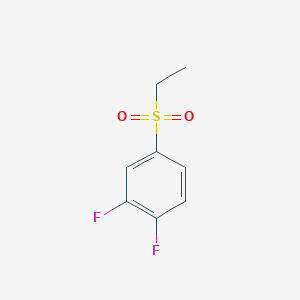

1,2-Difluoro-4-ethylsulfonylbenzene

845617-59-6

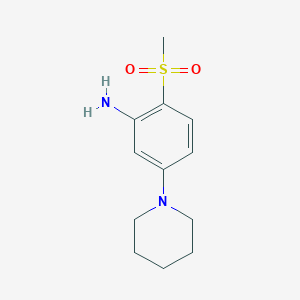

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine

914637-59-5

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)